(2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
説明
This compound features a methanone core bridging a 2-((difluoromethyl)thio)phenyl group and a 4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl moiety. The piperidinyl group, functionalized with a 2-methylpyrimidin-4-yloxy chain, suggests interactions with enzymes or receptors via hydrogen bonding or π-π stacking, common in kinase inhibitors or antiviral agents .
特性
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2S/c1-12-21-9-6-16(22-12)25-13-7-10-23(11-8-13)17(24)14-4-2-3-5-15(14)26-18(19)20/h2-6,9,13,18H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGPTWLGDPKHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with CAS number 2097917-99-0, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 379.4 g/mol. Its structural features include:
- Difluoromethyl thio group : Enhances lipophilicity and may contribute to biological activity.
- Piperidine ring : Commonly associated with various pharmacological effects.
- Methylpyrimidine moiety : Known for its role in drug design due to its biological relevance.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes:
- Formation of the piperidine derivative : Utilizing standard reactions to introduce the piperidine ring.
- Coupling reactions : To attach the difluoromethyl thio and methylpyrimidine groups.
- Purification : Through crystallization or chromatography to obtain the final product in high purity.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit key pathways involved in cancer cell proliferation, particularly targeting:
- BRAF(V600E) : Inhibitors of this pathway have shown promise in treating melanoma.
- EGFR and Aurora-A kinase : These targets are crucial in various cancers, including breast and lung cancer.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against a range of pathogens:
- In vitro studies : Demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : Likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies have indicated that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting nitric oxide production and other inflammatory mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antitumor Efficacy :
- A study evaluated a series of piperidine derivatives, including those structurally related to our compound, showing inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values in the low micromolar range.
-
Antimicrobial Activity :
- Research on difluoromethyl-containing compounds revealed significant antibacterial activity against various strains, including resistant strains, highlighting the potential for development into new antibiotics.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide-induced inflammation, compounds similar to the target demonstrated reduced levels of pro-inflammatory cytokines, suggesting a mechanism involving modulation of immune responses.
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds containing difluoromethylthio groups exhibit significant anticancer properties. The difluoromethylthio moiety enhances the lipophilicity and electronic characteristics of the compound, which may improve its interaction with biological targets such as enzymes and receptors involved in cancer progression. For example, analogs of this compound have been tested for their ability to inhibit specific kinases associated with tumor growth, showing promising results in vitro .
Neurological Disorders
The piperidine ring structure suggests potential applications in treating neurological disorders. Compounds similar to (2-((Difluoromethyl)thio)phenyl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone have been investigated for their effects on neurotransmitter systems, particularly their role as agonists or antagonists at various receptors. This could lead to advancements in therapies for conditions like depression or anxiety .
Antimicrobial Properties
The compound's structural components may also confer antimicrobial activity. Studies on related compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound could be explored further for its potential as an antimicrobial agent .
Pesticidal Activity
Research indicates that derivatives of this compound can act as effective plant protection agents. The difluoromethylthio group has been linked to enhanced efficacy against various pests, including insects and nematodes. This makes the compound a candidate for development as a novel pesticide formulation .
Herbicide Development
In addition to its insecticidal properties, the compound's ability to inhibit specific biochemical pathways in plants may allow it to be utilized as a herbicide. Its selective action could minimize damage to non-target species while effectively controlling weed populations .
Polymer Chemistry
The unique chemical structure of this compound can be incorporated into polymer matrices to create materials with enhanced properties such as increased thermal stability or improved mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Case Studies and Research Findings
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues in Patents
Several compounds from EP 1 808 168 B1 share the piperidinyl-methanone scaffold with pyrimidine-based substituents. For example:
- {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone (): Key Differences: Replaces the difluoromethylthio group with a methanesulfonyl-fluoro-phenyl moiety. Implications: The methanesulfonyl group may improve solubility but reduce membrane permeability compared to the difluoromethylthio group.
- 4-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-6-[1-(2-pyridin-3-yl-ethyl)-piperidin-4-yloxy]-pyrimidine (): Key Differences: Incorporates a pyridinylethyl-piperidine chain instead of the methanone-linked phenyl group. Implications: The pyridine ring could enhance bioavailability via improved water solubility, while the ethyl spacer might increase conformational flexibility .
Functional Group Comparisons
Difluoromethylthio (S-CF₂H) vs. Trifluoromethyl (CF₃) :
- Pyrimidinyloxy vs. Pyrazolopyrimidinyloxy: Patent Compounds (): Use pyrazolo[3,4-d]pyrimidinyloxy substituents.
Physicochemical and Pharmacokinetic Properties
- Analysis : The target compound’s higher logP suggests superior membrane permeability compared to piroxicam analogs but lower than trifluoromethyl-containing analogs. Its hydrogen bond acceptors align with kinase inhibitor requirements .
Q & A
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize by-products.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive groups like the pyrimidinyloxy ether .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Q. Core Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm chemical environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC : Reverse-phase HPLC (C18 column, 254 nm UV detection) to assess purity (>95% peak area) .
Q. Supplementary Methods :
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can computational tools elucidate structure-activity relationships (SAR) and predict biological targets?
Q. Methodological Approach :
- Molecular Docking : Use software like AutoDock Vina to screen against kinase or GPCR targets, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .
- Pharmacophore Modeling : Identify privileged substructures (e.g., the difluoromethylthio group’s lipophilicity) that enhance membrane permeability .
- MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns simulations) for lead optimization .
Validation : Cross-correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC50 values) to refine models .
Advanced: How should researchers address contradictions in biological activity data across assays?
Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:
Q. Resolution Strategy :
- Perform dose-response curves in triplicate under standardized conditions.
- Validate with genetic knockout models (e.g., CRISPR-Cas9) to isolate target contributions .
Advanced: What strategies optimize pharmacokinetic properties, such as metabolic stability and bioavailability?
Q. Key Modifications :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., difluoromethyl) to reduce CYP450-mediated oxidation .
- Bioavailability : Optimize logP (aim for 2–3) via substituent tuning (e.g., pyrimidine vs. pyridine derivatives) .
Q. Experimental Validation :
- In Vitro Microsomal Assays : Measure half-life (t1/2) in liver microsomes.
- In Vivo PK Studies : Administer in rodent models and quantify plasma exposure (AUC0–24h) via LC-MS/MS .
Advanced: How do structural analogs compare in biological activity, and what insights do they provide?
Q. Comparative Analysis :
Q. Insights :
- The difluoromethylthio group enhances metabolic stability compared to methylthio analogs.
- Pyrimidinyloxy substitution improves solubility over morpholine derivatives .
Advanced: What experimental designs mitigate synthetic challenges, such as low yields in coupling steps?
Q. Troubleshooting Guide :
- Low Coupling Efficiency :
- Use Pd-based catalysts (e.g., Pd(OAc)2) with ligands like XPhos for Suzuki-Miyaura reactions .
- Optimize microwave-assisted synthesis (e.g., 100°C, 20 min) to accelerate kinetics .
- By-Product Formation :
- Introduce scavenger resins (e.g., QuadraSil MP) to remove excess reagents .
Yield Optimization : Scale reactions under continuous-flow conditions for improved heat/mass transfer .
Advanced: How can researchers validate target engagement in complex biological systems?
Q. Integrated Workflow :
Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
Photoaffinity Labeling : Use a radiolabeled or fluorescent probe to visualize target-compound interactions .
Transcriptomics : Profile downstream gene expression changes (e.g., RNA-seq) to infer pathway modulation .
Data Interpretation : Combine Ki (binding affinity) and EC50 (functional potency) metrics to establish therapeutic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
